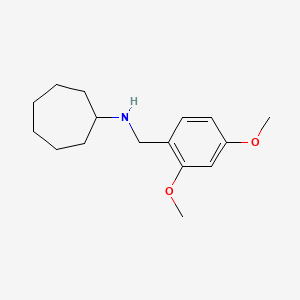
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is known for its stimulant and hallucinogenic properties.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic uses. Research has shown that 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been studied for its potential use in couples therapy and for treating social anxiety in autistic individuals.
Mechanism of Action
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one also causes the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use can lead to a range of physiological effects, including increased heart rate, elevated blood pressure, and dehydration. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can also cause hyperthermia, which can be life-threatening in some cases. Long-term use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can lead to damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is that it can reliably induce a state of heightened empathy and social bonding in study participants. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is limited by its potential for abuse and the risk of adverse effects.
Future Directions
There are many potential directions for future research on 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of interest is the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with psychotherapy to treat a range of mental health disorders. Researchers are also interested in studying the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use on the brain and behavior, as well as developing new compounds that may have similar therapeutic effects to 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one without the risk of adverse effects. Additionally, researchers are exploring the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in animal models to better understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is synthesized from safrole, a natural oil found in sassafras plants. The safrole is first converted into isosafrole, which is then converted into MDP2P, a key intermediate in the synthesis of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. MDP2P is then reacted with methylamine to produce 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one.
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10-2-4-12(19-10)5-6-13(16)11-3-7-14-15(8-11)18-9-17-14/h2-8H,9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKGDSFSFZQWJG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)